molecular formula C57H82N12O16 B608168 (2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide CAS No. 131086-53-8

(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide

Cat. No. B608168
M. Wt: 1191.35
InChI Key: MDODWZNDNCDVHR-YWACARBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Janthinocin B is a novel macrocyclic peptide lactone antibiotic isolated from fermentations of Janthinobacterium lividum.

Scientific Research Applications

Synthesis of Novel Conformationally Locked Carbocyclic Nucleosides

A study by Hřebabecký et al. (2006) described the synthesis of novel conformationally locked carbocyclic nucleosides derived from complex chemical compounds similar to the one inquired. This synthesis process involved multiple steps starting from a benzyl compound, which was then used as a key intermediate for constructing various other derivatives. This research contributes to the understanding of synthesis techniques for complex organic compounds, which can be pivotal in drug development and chemical research (Hřebabecký, Masojídková, Dračínský, & Holý, 2006).

Development of Scaleable Synthetic Routes for Complex Compounds

The study by Harada et al. (2004) focused on the process development of a scaleable synthetic route for complex chemical compounds. Their research was directed towards creating efficient and scalable methods for synthesizing compounds with potential medicinal applications. This kind of research is crucial for transitioning laboratory-scale synthesis to industrial-scale production (Harada, Fujii, Odai, & Kato, 2004).

Synthesis and Antiviral Activity of Complex Indole Derivatives

Ivashchenko et al. (2014) conducted a study on the synthesis of new substituted ethyl esters of 2,4-bis-aminomethyl-5-hydroxy-1H-indole-3-carboxylic acids and their derivatives. They explored the antiviral activities of these compounds against various viruses. This research highlights the potential of complex indole derivatives in developing new antiviral agents, which is a significant area in medicinal chemistry (Ivashchenko et al., 2014).

properties

CAS RN

131086-53-8

Product Name

(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide

Molecular Formula

C57H82N12O16

Molecular Weight

1191.35

IUPAC Name

(2R,3S)-2-amino-N-((3R,6S,9Z,12S,15Z,18R,21R,24R,27S,28R)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-9-(hydroxy(1H-indol-3-yl)methylene)-18-((S)-1-hydroxy-2-methylpropyl)-24-((S)-1-hydroxyethyl)-12,21-bis(hydroxymethyl)-28-isopropyl-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octaazacyclooctacosan-27-yl)-3-methylpentanamide

InChI

1S/C57H82N12O16/c1-9-29(7)40(59)52(79)69-44-47(28(5)6)85-57(84)37(23-31-17-12-11-13-18-31)63-49(76)36(21-16-22-58)62-55(82)43(46(74)33-24-60-35-20-15-14-19-32(33)35)68-50(77)38(25-70)64-48(75)34(10-2)61-54(81)42(45(73)27(3)4)67-51(78)39(26-71)65-53(80)41(30(8)72)66-56(44)83/h10-15,17-20,24,27-30,36-42,44-45,47,60,70-74H,9,16,21-23,25-26,58-59H2,1-8H3,(H,61,81)(H,62,82)(H,63,76)(H,64,75)(H,65,80)(H,66,83)(H,67,78)(H,68,77)(H,69,79)/b34-10-,46-43+

InChI Key

MDODWZNDNCDVHR-YWACARBRSA-N

SMILES

NCCC[C@@H](C(N[C@H](Cc1ccccc1)C(O[C@H](C(C)C)[C@H](NC([C@H](N)[C@H](CC)C)=O)C(N[C@H]([C@H](C)O)C(N[C@H](CO)C(N[C@H]([C@H](C(C)C)O)C(N/C(C(N[C@H](C(N/C2=C(c3c4ccccc4[nH]c3)\O)=O)CO)=O)=C\C)=O)=O)=O)=O)=O)=O)NC2=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Janthinocin B; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
Reactant of Route 2
(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
Reactant of Route 3
(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
Reactant of Route 4
(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
Reactant of Route 5
(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide
Reactant of Route 6
(2S,3S)-2-amino-N-[(3S,6R,9E,12R,15E,18R,21R,24S,27R,28S)-6-(3-aminopropyl)-3-benzyl-15-ethylidene-24-[(1R)-1-hydroxyethyl]-9-[hydroxy(1H-indol-3-yl)methylidene]-12,21-bis(hydroxymethyl)-18-[(1R)-1-hydroxy-2-methylpropyl]-2,5,8,11,14,17,20,23,26-nonaoxo-28-propan-2-yl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]-3-methylpentanamide

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